molecular formula C10H18O2 B13077875 (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol

(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol

Cat. No.: B13077875
M. Wt: 170.25 g/mol
InChI Key: WKZWTZTZWGWEGE-KXUCPTDWSA-N
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Description

(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol is a chiral cyclohexane-1,2-diol derivative of significant interest in organic synthesis and fragrance research. The compound's core structure is closely related to monoterpene precursors such as limonene . Its defined stereochemistry, featuring three chiral centers in the (1R,2S,4R) configuration, makes it a valuable scaffold for synthesizing enantiomerically pure natural products and complex molecular architectures. Researchers utilize this diol in chiral studies and as a building block for the synthesis of flavors, fragrances, and other terpenoid-inspired compounds . The specific spatial arrangement of its functional groups dictates its reactivity and interaction in chemical and biological systems, offering a precise tool for probing stereochemical outcomes in synthetic transformations. This product is intended for use in laboratory research and is strictly designated For Research Use Only.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol

InChI

InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1

InChI Key

WKZWTZTZWGWEGE-KXUCPTDWSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]([C@H](C1)O)(C)O

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable cyclohexanone derivative with a Grignard reagent, followed by hydrolysis, can yield the desired diol. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods can offer higher yields and greater efficiency compared to traditional synthetic routes. Catalytic hydrogenation, for instance, can be used to selectively reduce specific functional groups in the presence of a catalyst under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form alkanes or alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique cyclohexane structure with specific stereochemistry, which influences its reactivity and biological activity. Its molecular formula is C10H18O2C_{10}H_{18}O_2, and it features a hydroxyl group that contributes to its reactivity in chemical transformations.

Pharmaceutical Applications

  • Mosquito Repellents :
    • The compound is a precursor in the synthesis of p-menthane-3,8-diol, a well-known insect repellent. Research indicates that this derivative exhibits enhanced repellent properties due to its structural features that affect olfactory receptors in mosquitoes .
  • Anticancer Activity :
    • Studies have explored the potential anticancer properties of derivatives of this compound. For instance, β-elemene, related to (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol, has shown promise in various cancer models .
  • Synthetic Intermediates :
    • It serves as an important intermediate in the synthesis of biologically active molecules. The compound's ability to undergo selective reactions allows for the development of new pharmaceuticals targeting specific pathways .

Agrochemical Applications

  • Pesticides :
    • Research indicates that derivatives of this compound can be utilized in developing novel pesticides. Their unique structural characteristics may enhance efficacy against specific pests while minimizing environmental impact .

Organic Synthesis

  • Chiral Synthesis :
    • The compound is valuable in asymmetric synthesis due to its chiral centers. It can be employed as a chiral auxiliary in various reactions to produce enantiomerically enriched compounds .
  • Functionalization Reactions :
    • Its hydroxyl groups allow for diverse functionalization reactions, making it suitable for creating complex organic molecules used in various applications from materials science to pharmaceuticals .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalsMosquito RepellentsEnhanced repellent properties compared to DEET
Anticancer ActivityPromising results in cancer models
AgrochemicalsPesticide DevelopmentPotential for reduced environmental impact
Organic SynthesisChiral SynthesisEffective chiral auxiliary for enantiomer production

Case Studies

  • Development of p-Menthane-3,8-diol :
    • A study demonstrated the synthesis of p-menthane-3,8-diol from this compound using selective catalytic methods. This route provided high yields and selectivity towards the desired product, showcasing its utility in producing effective insect repellents .
  • Anticancer Research :
    • A research project investigated the anticancer properties of β-elemene derived from this compound. The results indicated significant cytotoxic effects on various cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and enzymatic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(1S,2S,4R)-1-Methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
  • Configuration : 1S,2S,4R (enantiomer of the target compound).
  • Properties: Similar molecular weight and formula but distinct optical rotation ([α]²⁰D = +19.0 in methanol) .
  • Biological Relevance : Acts as an intermediate in the microbial degradation of (4R)-limonene by Rhodococcus erythropolis DCL14 .
(1R,2R,4R)-8-p-Menthen-1,2-diol
  • Configuration : 1R,2R,4R (isolated from Illicium lanceolatum).
  • Properties : Lacks antimicrobial activity at concentrations <1.0 mg/mL, contrasting with benzyl derivatives in other studies .

Functional Group Modifications

(R)-2-((1R,2S,4R)-2-Hydroxy-4-methylcyclohexyl)propane-1,2-diol (29)
  • Structure : Replaces the prop-1-en-2-yl group with a propane-1,2-diol chain.
  • Synthesis : Obtained via dihydroxylation (61% yield) with a higher melting point (137–139°C ) due to increased hydrogen bonding .
  • Reactivity : The absence of a double bond limits participation in electrophilic additions compared to the target compound.
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
  • Structure : Features a hydroxypropan-2-yl group instead of prop-1-en-2-yl.
  • Properties : Higher hydrophilicity (three hydroxyl groups) and a density of 1.133 g/cm³ .

Benzyl-Substituted Derivatives

(R)-3-(Benzylamino)-2-((1R,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)propane-1,2-diol (12b)
  • Structure: Introduces benzylamino and benzyloxy groups.
  • Activity : Exhibits antimicrobial properties, unlike the target compound, due to enhanced lipophilicity and aromatic interactions .
  • Synthesis : Requires reflux conditions with benzylamine, yielding a viscous oil ([α]²⁰D = +19.0) .

Cyclohexane-1,2-diols with Kinetic Resolution

  • trans-(1R,2R)-Cyclohexane-1,2-diol : Demonstrates lower activation barriers for acyl transfer in kinetic resolution studies, enabling preferential synthesis of enantiopure derivatives .
  • Impact on Target Compound : The 1R,2S configuration of the target may hinder similar resolution efficiency, necessitating alternative chiral catalysts.

Data Tables

Key Findings and Implications

Stereochemistry Dictates Function : The 1R,2S,4R configuration of the target compound limits its antimicrobial activity compared to benzyl-substituted analogs but enhances its role in limonene degradation pathways .

Substituent Effects : The prop-1-en-2-yl group lowers melting points and increases electrophilic reactivity relative to hydroxyl- or benzyl-substituted derivatives .

Synthetic Challenges : Kinetic resolution of trans-diols is more efficient than for cis-diols like the target compound, necessitating tailored catalysts .

Biological Activity

(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol, also known in some contexts as a derivative of p-menthane, is a bicyclic monoterpene with potential biological activities. This compound has garnered interest in pharmacological research due to its structural properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H18O2C_{10}H_{18}O_2, with a molecular weight of approximately 170.25 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group and an isopropenyl group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related sesquiterpenes can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of the mitochondrial pathway .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
FuranodieneHL-60 (Leukemia)Induces apoptosis via caspase activation
β-ElemeneVariousInhibits cell proliferation
(1S,2S,4R)-EthenylHeLa (Cervical)Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted the effectiveness of similar terpenoids against various bacterial strains, demonstrating moderate to strong antibacterial activity . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Terpenoid Compounds

Compound NameBacterial StrainActivity LevelReference
(1R,2S,4R)-IsomerSalmonella typhiModerate
β-ElemeneBacillus subtilisStrong

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that terpenoid derivatives can inhibit enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes and disease states . This inhibition can be beneficial for conditions such as Alzheimer's disease and certain infections.

Table 3: Enzyme Inhibition by Terpenoids

Compound NameEnzyme TargetInhibition TypeReference
(1R,2S,4R)-IsomerAcetylcholinesteraseCompetitive
β-ElemeneUreaseNon-competitive

Case Studies

A notable case study explored the effects of a related compound on human cancer cell lines. The study demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis in a dose-dependent manner. This suggests that compounds within this chemical family could serve as effective agents in cancer therapy.

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